
Lauric acid, 2-fluoroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lauric acid, 2-fluoroethyl ester is a chemical compound derived from lauric acid, a saturated fatty acid with a 12-carbon atom chainLauric acid is known for its antimicrobial properties and is commonly found in coconut oil and palm kernel oil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lauric acid, 2-fluoroethyl ester typically involves the esterification of lauric acid with 2-fluoroethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: Industrial production of lauric acid esters often employs continuous flow reactors to optimize yield and purity. The process involves the continuous feeding of lauric acid and 2-fluoroethanol into the reactor, with the ester product being continuously removed. This method ensures high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Lauric acid, 2-fluoroethyl ester can undergo various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and release 2-fluoroethanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: Lauric acid and 2-fluoroethanol.
Transesterification: A new ester and 2-fluoroethanol.
Applications De Recherche Scientifique
Lauric acid, 2-fluoroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its antimicrobial properties and potential use in developing antimicrobial agents.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Utilized in the production of biodegradable surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of lauric acid, 2-fluoroethyl ester involves its interaction with microbial cell membranes, leading to disruption and cell death. The ester can penetrate the lipid bilayer of microbial cells, causing leakage of cellular contents and ultimately cell lysis . Additionally, it may interact with specific molecular targets such as enzymes involved in lipid metabolism .
Comparaison Avec Des Composés Similaires
- Lauric acid methyl ester
- Lauric acid ethyl ester
- Lauric acid propyl ester
Comparison: Lauric acid, 2-fluoroethyl ester is unique due to the presence of the 2-fluoroethyl group, which imparts distinct chemical and biological properties. Compared to other lauric acid esters, it exhibits enhanced antimicrobial activity and different physicochemical properties, making it suitable for specific applications .
Propriétés
Numéro CAS |
2838-71-3 |
|---|---|
Formule moléculaire |
C14H27FO2 |
Poids moléculaire |
246.36 g/mol |
Nom IUPAC |
2-fluoroethyl dodecanoate |
InChI |
InChI=1S/C14H27FO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13H2,1H3 |
Clé InChI |
ZIRKCDSNDPZMCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


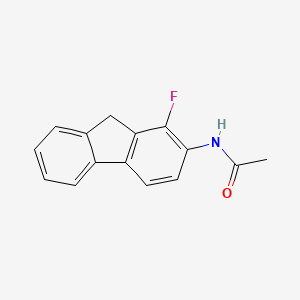
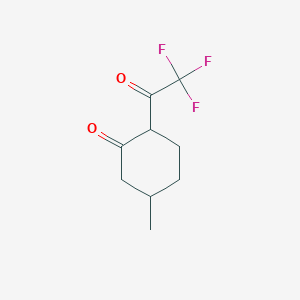
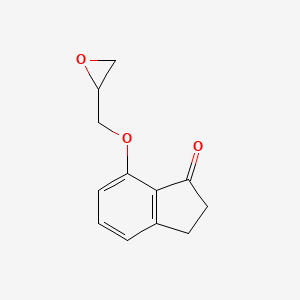
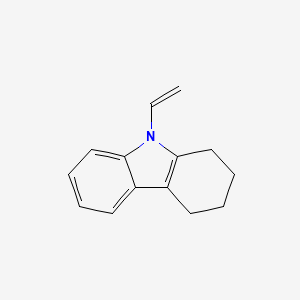
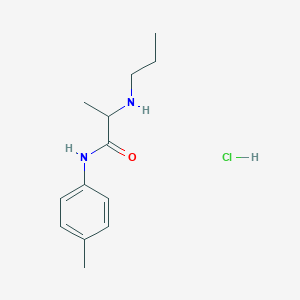
![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)



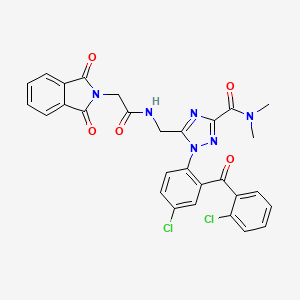
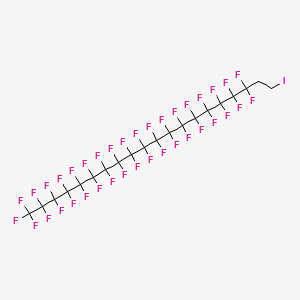
![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)


